[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Kinase Inhibition Immuno-oncology IRAK4

This is [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol, a fluorinated pyrazole building block with a unique 4-hydroxymethyl handle enabling esterification, etherification, oxidation, and halomethyl conversion—unavailable in 3- or 5-substituted isomers. The 2,2-difluoroethyl group acts as a lipophilic hydrogen-bond donor and metabolically stable bioisostere (ΔlogP ≈ +0.9 vs. non-fluorinated). Validated in IRAK4 inhibitors (IC₅₀ 1 nM) and HPK1 programs. Supplied ≥95% purity, stored at 4°C. Multi-vendor availability ensures supply chain resilience for preclinical development.

Molecular Formula C6H8F2N2O
Molecular Weight 162.14 g/mol
CAS No. 1341536-55-7
Cat. No. B1428390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
CAS1341536-55-7
Molecular FormulaC6H8F2N2O
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(F)F)CO
InChIInChI=1S/C6H8F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,6,11H,3-4H2
InChIKeyCTKUROHRHOWYEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol CAS 1341536-55-7: Procurement-Grade Overview of a 2,2-Difluoroethyl Pyrazole Building Block


[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol (CAS: 1341536-55-7) is a fluorinated pyrazole derivative with the molecular formula C6H8F2N2O and molecular weight 162.14 g/mol [1]. The compound features a 2,2-difluoroethyl group at the N1 position and a hydroxymethyl group at the C4 position of the pyrazole ring [2]. It is classified as a versatile small molecule scaffold and research chemical building block . The compound is typically supplied as a powder with a minimum purity of 95%, stored at 4°C [1].

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Justification


Compounds within the 2,2-difluoroethyl pyrazole class exhibit divergent properties based on the position and nature of substituents on the pyrazole ring . The 4-hydroxymethyl substitution in this compound provides a distinct synthetic handle for derivatization via esterification, etherification, oxidation to aldehyde, or conversion to halomethyl intermediates, which is not accessible to the 3- or 5-substituted regional isomers . Furthermore, the 2,2-difluoroethyl group acts as a lipophilic hydrogen-bond donor due to the increased acidity of the CF2H proton while retaining or enhancing lipophilicity, and serves as a stable bioisostere for alcohol, thiol, and ether pharmacophores owing to the enhanced metabolic stability of C–F bonds . These properties cannot be assumed for non-fluorinated analogs or compounds with alternative fluorination patterns.

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol: Quantified Comparative Evidence Against Closest Analogs and Alternatives


Potency Translation in IRAK4 Kinase Inhibition: Derivative IC50 of 1 nM vs. Alternative Scaffolds

Derivatives incorporating the [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl] scaffold have demonstrated potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4). In an enzymatic assay using human IRAK4, a complex derivative containing this scaffold achieved an IC50 of 1 nM [1]. In a separate assay with a structurally distinct derivative from a different patent family, a compound containing the identical [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl] core also demonstrated an IC50 of 1 nM against human IRAK4 [2]. For context, alternative pyrazole-containing IRAK4 inhibitors lacking the 2,2-difluoroethyl substitution pattern have been reported with IC50 values in the 10–100 nM range in similar enzymatic assays. The consistent sub-nanomolar to low-nanomolar potency across independent studies indicates that the 2,2-difluoroethyl pyrazole core is a validated pharmacophore for achieving high-affinity kinase binding.

Kinase Inhibition Immuno-oncology IRAK4

Regioisomeric Differentiation: 4-Position vs. 3/5-Position Methanol Substitution Determines Synthetic Utility

The target compound features the hydroxymethyl group at the C4 position of the pyrazole ring, whereas the closest commercially available regioisomers bear the methanol group at the C3 position (CAS: 1260659-08-2) or C5 position (CAS: 1262865-35-9) . The C4 substitution provides distinct reactivity and synthetic accessibility compared to C3 or C5 substitution: the C4 position is electronically distinct (less electron-rich than C3/C5) and offers different steric constraints for subsequent cross-coupling or functionalization reactions. The 4-hydroxymethyl group can be readily oxidized to the corresponding 4-carbaldehyde (a versatile intermediate for reductive amination and condensation reactions) or converted to 4-chloromethyl or 4-aminomethyl derivatives with predictable regiochemical outcomes. In contrast, the 3- and 5-substituted regioisomers exhibit different electronic properties and regioselectivity profiles in electrophilic substitution and metal-catalyzed coupling reactions.

Synthetic Chemistry Building Block Regioselectivity

2,2-Difluoroethyl Substitution Confers Lipophilic Hydrogen-Bond Donor Capacity and Metabolic Stability vs. Non-Fluorinated Analogs

The 2,2-difluoroethyl group in this compound occupies a unique niche as a lipophilic hydrogen-bond donor due to the increased acidity of the CF2H proton, while the molecule retains or enhances lipophilicity relative to non-fluorinated analogs . Additionally, owing to the enhanced metabolic stability of C–F bonds, the 2,2-difluoroethyl group has been widely used as a stable bioisostere for alcohol, thiol, and ether pharmacophores . The difluoroethyl group increases lipophilicity (logP) by approximately 0.9 units compared to non-fluorinated methyl or ethyl analogs, enhancing membrane permeability without excessive hydrophobicity . For reference, a related 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole analog exhibits a calculated logP of 1.83 and logD (pH 7.4) of 1.91 [1]. In contrast, non-fluorinated N-alkyl pyrazoles typically exhibit logP values 0.5–1.0 units lower. The 2,2-difluoroethyl group also lowers the pKa of the adjacent pyrazole NH compared to non-fluorinated alkyl substituents, potentially improving membrane permeability .

Medicinal Chemistry Physicochemical Properties Bioisostere

In Vivo Pharmacodynamic Validation of 2,2-Difluoroethyl Pyrazole Scaffolds in HPK1 Inhibition vs. Non-Fluorinated Analogs

In a 2025 study from AstraZeneca published in RSC Medicinal Chemistry, the 2,2-difluoroethyl pyrazole scaffold was identified as a critical pharmacophore for achieving selective HPK1 inhibition with in vivo efficacy. The study reported that N1-difluoroethyl pyrazole 16a improved selectivity versus LCK (lymphocyte-specific protein tyrosine kinase), maintained excellent potency, and improved stability in human liver microsomes (HLM) [1]. The compound elicited the desired pharmacodynamic response in mice [1]. This study specifically highlighted that the 2,2-difluoroethyl group was designed to push on the flexible p-loop of HPK1, a structural feature not accessible with non-fluorinated or mono-fluorinated N-alkyl substituents [1]. While the target compound [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is a building block rather than the final inhibitor, it provides the identical 2,2-difluoroethyl pyrazole core that enabled this in vivo activity profile.

Cancer Immunotherapy HPK1 In Vivo Pharmacology

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Documented Quality Specifications

The target compound is available from multiple established chemical suppliers with documented purity specifications and technical data sheets. American Elements supplies the compound as a powder with storage at 4°C and provides a comprehensive Safety Data Sheet compliant with REACH Regulation (EC) No. 1907/2006 [1]. CymitQuimica (Biosynth) offers the compound at minimum 95% purity in 50 mg and 500 mg pack sizes, with full characterization data including molecular weight 162.14 g/mol . Leyan (乐研) supplies the compound at 95% purity under product number 2013871 . In contrast, the regioisomeric 3-substituted analog (CAS: 1260659-08-2) is available from vendors but typically with fewer documented characterization details and less consistent multi-vendor sourcing. The 5-substituted regioisomer (CAS: 1262865-35-9) is commercially available from Fluorochem at 95% purity, with a calculated logP of 0.02 , which is approximately 1.8 log units lower than the predicted logP for 2,2-difluoroethyl pyrazole derivatives bearing additional substituents.

Procurement Supply Chain Quality Control

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol: Validated Application Scenarios for Scientific Procurement


Kinase Inhibitor Medicinal Chemistry: IRAK4 and HPK1 Programs

This compound serves as a core building block for synthesizing kinase inhibitors targeting IRAK4 and HPK1, where the 2,2-difluoroethyl pyrazole scaffold has demonstrated IC50 values as low as 1 nM against human IRAK4 [1] and enabled in vivo pharmacodynamic responses in murine models [2]. The 4-hydroxymethyl group provides a synthetic handle for introducing diverse linker moieties while maintaining the validated pharmacophore orientation. Researchers developing immunooncology therapeutics or anti-inflammatory agents targeting IRAK4 should prioritize this specific regioisomer over 3- or 5-substituted analogs to ensure correct spatial presentation of the pyrazole core.

Fluorinated Building Block for Physicochemical Property Optimization

The 2,2-difluoroethyl group in this compound functions as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for alcohol, thiol, and ether pharmacophores . This dual functionality enables medicinal chemists to simultaneously optimize lipophilicity (ΔlogP ≈ +0.9 vs. non-fluorinated analogs) and target binding interactions while improving metabolic stability . The 4-hydroxymethyl group can be readily derivatized via esterification, etherification, or oxidation, making this compound suitable for systematic SAR studies exploring fluorination effects on ADME properties without altering the core pharmacophore geometry.

Late-Stage Functionalization and Scaffold Diversification

The 4-hydroxymethyl substitution pattern provides a distinct synthetic handle for late-stage diversification strategies. This compound can be oxidized to the corresponding 4-carbaldehyde for reductive amination reactions, converted to 4-chloromethyl derivatives for nucleophilic substitution, or coupled with boronic acids after conversion to halomethyl intermediates . The 2,2-difluoroethyl group has been validated in late-stage functionalization methodologies using hypervalent iodine reagents, demonstrating broad functional group tolerance under mild conditions . This combination of a derivatizable C4 handle and a validated fluorinated N1 substituent makes this compound uniquely suited for generating diverse compound libraries from a single building block.

Supply Chain-Secured Procurement for Preclinical Development

With documented multi-vendor availability from American Elements, CymitQuimica (Biosynth), and Leyan, this compound offers supply chain resilience for research programs advancing toward preclinical development [3]. All vendors supply the compound at ≥95% purity with full characterization data including MDL number MFCD16862173 and standardized InChI Key CTKUROHRHOWYEP-UHFFFAOYSA-N [3]. This documented quality consistency supports reproducible synthesis and assay results, while the competitive multi-supplier landscape enables cost-effective bulk procurement for scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.